1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole
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Overview
Description
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole is a heterocyclic compound that contains both pyrrole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .
Another method involves the Paal-Knorr synthesis, which is a classical method for the formation of thiophene derivatives. This reaction involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Suzuki-Miyaura coupling is favored for its functional group tolerance and environmental benignity .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated derivatives and sulfonated compounds.
Scientific Research Applications
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole can be compared with other thiophene and pyrrole derivatives:
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
This compound stands out due to its unique combination of thiophene and pyrrole rings, offering distinct chemical and biological properties.
Properties
CAS No. |
79892-13-0 |
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Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
1-ethenyl-3-methyl-2-thiophen-2-ylpyrrole |
InChI |
InChI=1S/C11H11NS/c1-3-12-7-6-9(2)11(12)10-5-4-8-13-10/h3-8H,1H2,2H3 |
InChI Key |
ZBYDROFXYLPUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=C1)C=C)C2=CC=CS2 |
Origin of Product |
United States |
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